6-chloro-N-(4-chloro-3-nitrophenyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(4-chloro-3-nitrophenyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-chloro-3-nitrophenyl)quinolin-4-amine typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction. This involves the reaction of 4,7-dichloroquinoline with 4-chloro-3-nitroaniline under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-chloro-3-nitrophenyl)quinolin-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 6-chloro-N-(4-chloro-3-aminophenyl)quinolin-4-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: Oxidized quinoline derivatives.
Scientific Research Applications
6-chloro-N-(4-chloro-3-nitrophenyl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-chloro-3-nitrophenyl)quinolin-4-amine is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, which can lead to cell death in rapidly dividing cells such as cancer cells . Additionally, the compound may interfere with microbial cell wall synthesis, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-aminoquinoline: Known for its antimalarial activity.
4,7-dichloroquinoline: Used as an intermediate in the synthesis of various quinoline derivatives.
4-chloro-3-nitrophenol: Utilized in the synthesis of dyes and pesticides.
Uniqueness
6-chloro-N-(4-chloro-3-nitrophenyl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the phenyl ring, along with the quinoline core, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H9Cl2N3O2 |
---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
6-chloro-N-(4-chloro-3-nitrophenyl)quinolin-4-amine |
InChI |
InChI=1S/C15H9Cl2N3O2/c16-9-1-4-13-11(7-9)14(5-6-18-13)19-10-2-3-12(17)15(8-10)20(21)22/h1-8H,(H,18,19) |
InChI Key |
IFKJSVCVMRZTBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.